molecular formula C15H20N2O3S B2958379 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea CAS No. 2034569-73-6

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea

Cat. No.: B2958379
CAS No.: 2034569-73-6
M. Wt: 308.4
InChI Key: JXCHKPHVCNPXSD-UHFFFAOYSA-N
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Description

1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea is a synthetic organic compound featuring a benzothiophene core, a hydroxypropyl linker, and a (2-methoxyethyl)urea moiety. The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, known for its robust and tunable electronic properties . Researchers can explore this molecule as a key intermediate or precursor in developing novel bioactive compounds or advanced organic materials. Related benzothiophene derivatives have demonstrated significant potential in pharmaceutical research, with some compounds investigated as inhibitors of biological targets such as coagulation factor X . The presence of the polar urea and hydroxy groups may contribute to hydrogen bonding, which can influence the compound's solubility, crystal packing, and interaction with biological receptors. This combination of structural features makes 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea a compound of interest for further investigation in areas including drug discovery and organic semiconductor development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(19,10-17-14(18)16-7-8-20-2)13-9-11-5-3-4-6-12(11)21-13/h3-6,9,19H,7-8,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCHKPHVCNPXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCOC)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea can undergo various types of chemical reactions:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea group to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety can interact with biological macromolecules through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Analysis Methods

The SHELX system is widely used for crystallographic refinement of small molecules, including urea derivatives. Its robustness in handling high-resolution data ensures accurate determination of bond lengths, angles, and stereochemistry, which are critical for comparing structural analogs .

Biological Activity

The compound 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea is a derivative of the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzothiophene derivatives with various isocyanates to form urea linkages. The general synthetic pathway includes:

  • Formation of Benzothiophene Derivative : Starting from commercially available precursors.
  • Urea Formation : Reaction with isocyanate in an appropriate solvent (e.g., dichloromethane).
  • Purification : Crystallization or chromatography to isolate the desired product.

Biological Activity

Research indicates that compounds containing benzothiophene and urea functionalities exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that benzothiophene derivatives can inhibit cancer cell proliferation. For example, derivatives similar to our compound were tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity is particularly relevant in diseases such as rheumatoid arthritis and other inflammatory conditions .
  • Antimicrobial Properties : Compounds derived from benzothiophene have shown activity against various microbial strains, indicating potential use as antimicrobial agents .

The biological mechanisms underlying the activity of 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea can be attributed to:

  • Enzyme Inhibition : Many benzothiophene derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation, such as protein kinases (e.g., p56lck) .
  • Receptor Modulation : Some studies indicate that these compounds can interact with serotonin receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neuropsychiatric disorders .

Case Study 1: Anticancer Activity

In a study evaluating a series of urea derivatives, one compound exhibited an IC50 value of 0.004 μM against T-cell proliferation, showcasing potent anticancer properties. The structure-activity relationship (SAR) analysis indicated that modifications at the benzothiophene moiety significantly influenced biological activity .

Case Study 2: Anti-inflammatory Effects

A derivative similar to our compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a marked decrease in joint swelling and inflammatory markers, suggesting potential for therapeutic use in chronic inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer0.004
Compound BAnti-inflammatory0.010
Compound CAntimicrobial0.050

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea?

Answer:

  • Synthetic Routes : Begin with benzothiophene derivatives as precursors. A two-step approach is common: (i) alkylation of 1-benzothiophen-2-yl-propanol followed by (ii) urea coupling with 2-methoxyethyl isocyanate. Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to minimize side products .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. For the final compound, recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural characterization of this compound be validated?

Answer:

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and urea linkage. For example, the hydroxypropyl group’s protons appear as a multiplet at δ 4.1–4.3 ppm, while the methoxyethyl group’s singlet appears at δ 3.3 ppm .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., urea NH···O interactions). Compare with analogs like 2-isopropyl-2-(6-methoxy-1,3-benzothiazol-2-yl)thiazolidin-4-one for validation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s reaction mechanisms in catalytic or biological systems?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D ratios for hydroxyl group involvement in proton-transfer steps. Use deuterated analogs to track hydrogen migration .
  • Computational Modeling : Apply density functional theory (DFT) to map transition states. For example, simulate the urea group’s nucleophilic attack on electrophilic substrates using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent DMSO concentration) across studies. For instance, discrepancies in IC50_{50} values may arise from differences in membrane permeability assays (e.g., Caco-2 vs. MDCK cells) .
  • Dose-Response Refinement : Re-evaluate activity using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .

Q. What advanced techniques optimize the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C). Monitor degradation via LC-MS to identify labile sites (e.g., hydrolysis of the urea moiety at pH > 10) .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic pathways. Identify major metabolites via high-resolution mass spectrometry (HRMS) .

Q. How can computational tools predict and improve the compound’s selectivity for target proteins?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to off-target receptors (e.g., kinase families) over 100 ns trajectories. Analyze binding free energies (MM-PBSA) to prioritize structural modifications .
  • Pharmacophore Modeling : Map essential interaction features (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase. Compare with known inhibitors to refine selectivity .

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